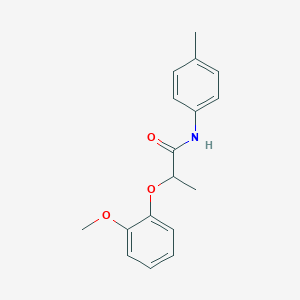![molecular formula C20H21Cl2N3O3S B318002 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide](/img/structure/B318002.png)
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide is a complex organic compound with a molecular formula of C20H21Cl2N3O3S . This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a butanoyl group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide involves multiple steps. The process typically starts with the preparation of the dichlorophenoxybutanoic acid, which is then converted into its corresponding acyl chloride. This acyl chloride is reacted with a thiourea derivative to form the carbamothioyl intermediate. Finally, this intermediate is coupled with N,N-dimethylbenzamide under specific reaction conditions to yield the desired compound.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl groups to alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
作用机制
The mechanism of action of 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
When compared to similar compounds, 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide stands out due to its unique combination of functional groups. Similar compounds include:
2-({[4-(2,4-dichlorophenoxy)butanoyl]carbamothioyl}amino)-N-ethylbenzamide: This compound has an ethyl group instead of the dimethyl group, which can affect its chemical properties and reactivity.
Methyl 2-({[4-(2,4-dichlorophenoxy)butanoyl]carbamothioyl}amino)benzoate: This compound has a methyl ester group, which can influence its solubility and biological activity.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties that are valuable for various research applications.
属性
分子式 |
C20H21Cl2N3O3S |
|---|---|
分子量 |
454.4 g/mol |
IUPAC 名称 |
2-[4-(2,4-dichlorophenoxy)butanoylcarbamothioylamino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C20H21Cl2N3O3S/c1-25(2)19(27)14-6-3-4-7-16(14)23-20(29)24-18(26)8-5-11-28-17-10-9-13(21)12-15(17)22/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,23,24,26,29) |
InChI 键 |
UIULNQCJNQYTDY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(dimethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B317919.png)
![5-bromo-N-[2-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B317922.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B317923.png)


![N,N-dimethyl-2-[(1-naphthylacetyl)amino]benzamide](/img/structure/B317926.png)
![4-Oxo-4-{2-[(propylamino)carbonyl]anilino}butanoic acid](/img/structure/B317928.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B317929.png)
![2-{[(2,6-dimethylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B317934.png)
![4,5-Dimethyl-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B317935.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-propoxybenzamide](/img/structure/B317937.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B317940.png)
![N,N-dimethyl-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B317944.png)
